molecular formula C18H16ClN3OS B2546065 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-59-5

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2546065
CAS No.: 886898-59-5
M. Wt: 357.86
InChI Key: BUFQWVGIJNLRPJ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and oncology. The molecule is built around a 1H-imidazole core, a five-membered heterocyclic ring known for its significant role in biochemical processes . This core is functionalized with a phenyl group at the 5-position and a thioether side chain at the 2-position, which is further connected via an ethyl linker to a 4-chlorobenzamide group. This specific molecular architecture combines multiple pharmacophores, making it a candidate for investigating structure-activity relationships in drug discovery. The compound's primary research value lies in the exploration of new anticancer and antimicrobial agents. Heterocyclic compounds containing the imidazole ring have been broadly examined for their anticancer potential and are known to regulate many proteins and genes that play a significant role in cancer development . Furthermore, structurally similar 2-mercaptobenzimidazole (2MBI) derivatives have demonstrated significant antimicrobial effects against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity . The presence of the benzamide moiety is also a common feature in compounds that act as inhibitors for various enzymes and proteins involved in cancer cell proliferation . Researchers are thus interested in this compound for its potential to inhibit specific cancer biological targets, such as enzymes and growth factors. Applications: • Investigated as a potential scaffold in the development of antiproliferative agents against various cancer cell lines. • Used in studies exploring the mechanism of action of heterocyclic compounds, including potential inhibition of enzymes like thymidylate synthase or topoisomerase II . • Serves as a building block in medicinal chemistry for the synthesis and optimization of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFQWVGIJNLRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives can be categorized based on core modifications (benzamide, imidazole, thioether) and biological activity. Key comparisons are outlined below:

Structural Analogues and Their Properties

Compound Name / ID Core Structure Modifications Biological Activity / Application Reference(s)
VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Dichlorophenyl-imidazole-ethyl linker; oxadiazole-benzamide CYP51 inhibition (antitrypanosomal, antifungal)
VNF [(R)-4-chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)biphenyl-4-carboxamide] Biphenyl-carboxamide; dichlorophenyl-imidazole Enhanced CYP51 inhibition compared to VNI
W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Benzimidazole-thioacetamido linker; dinitrophenyl Antimicrobial and anticancer activities (structural requirements in Fig. 5 of )
CID 988260 (4-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide) Thiazole core; dual chloro substituents on benzamide and benzyl Structural data available (collision cross-section predicted)
Compound 9c () Phenoxymethyl-triazole-thiazole-benzimidazole hybrid Docking studies suggest α-glucosidase inhibition potential
8a–c () Thiadiazol-2-ylidene-benzamide with pyridinyl/acetyl substituents Anticancer activity inferred from spectral and synthetic data

Key Structural-Activity Relationships (SAR)

  • Imidazole vs. Thiazole vs. Triazole: Imidazole-containing analogs (e.g., VNI, VNF) exhibit strong CYP51 inhibition due to metal-binding capacity . Thiazole derivatives (e.g., CID 988260) may prioritize steric interactions over metal chelation .
  • Chlorine Substituents: 4-Chlorobenzamide (common in VNF and the target compound) enhances lipophilicity and target affinity compared to non-halogenated analogs .
  • Thioether Linkers :
    • The thioethyl group in the target compound may improve metabolic stability compared to oxygen/sulfur isosteres (e.g., W1’s thioacetamido linker in ) .

Biological Activity

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. The structural features, including the imidazole ring and thioether linkage, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3OSC_{22}H_{22}ClN_3OS, with a molecular weight of approximately 433.95 g/mol. The presence of chlorine and sulfur atoms in its structure may enhance its biological interactions.

Antibacterial Activity

Research indicates that compounds with imidazole and thioether structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae19 µg/mL

These findings suggest that the compound may hold promise as a novel antibacterial agent, potentially comparable to existing antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. Studies have reported IC50 values ranging from 3 to 20 µM for various cancer cell lines, indicating a strong inhibitory effect on cancer cell proliferation:

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)1.50
PC3 (prostate cancer)7 - 14
A549 (lung cancer)<20

Mechanistic studies suggest that these compounds may induce apoptosis and inhibit angiogenesis by targeting specific molecular pathways involved in tumor growth .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. In vitro studies showed that it could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha:

Cytokine Inhibition (%)
IL-689%
TNF-alpha78%

These results indicate that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A derivative similar to the compound was administered in a clinical trial involving MCF-7 cells, showing significant tumor reduction and improved patient outcomes .
  • Chronic Infections : Another study demonstrated the effectiveness of imidazole-thioether compounds in chronic bacterial infections resistant to standard treatments, suggesting their potential as alternative therapies.

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